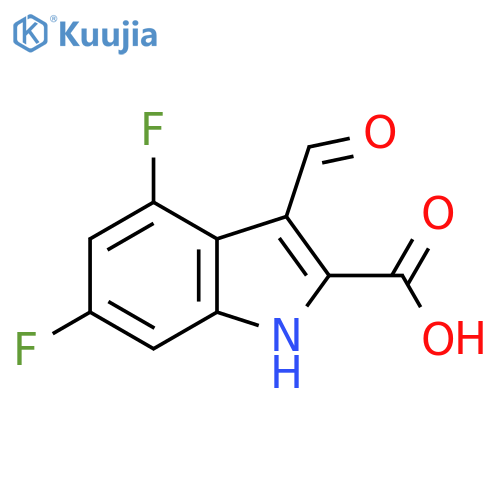Cas no 2138285-36-4 (4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid)

2138285-36-4 structure
商品名:4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
CAS番号:2138285-36-4
MF:C10H5F2NO3
メガワット:225.148409605026
CID:5268429
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid
-
- インチ: 1S/C10H5F2NO3/c11-4-1-6(12)8-5(3-14)9(10(15)16)13-7(8)2-4/h1-3,13H,(H,15,16)
- InChIKey: YSKJWMHDUPHLRB-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC2=C1C(C=O)=C(C(=O)O)N2)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 312
- トポロジー分子極性表面積: 70.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359182-1.0g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359182-0.5g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 0.5g |
$1014.0 | 2023-03-07 | ||
| Enamine | EN300-359182-0.05g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 0.05g |
$888.0 | 2023-03-07 | ||
| Enamine | EN300-359182-10.0g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 10.0g |
$4545.0 | 2023-03-07 | ||
| Enamine | EN300-359182-5.0g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 5.0g |
$3065.0 | 2023-03-07 | ||
| Enamine | EN300-359182-0.25g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 0.25g |
$972.0 | 2023-03-07 | ||
| Enamine | EN300-359182-2.5g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 2.5g |
$2071.0 | 2023-03-07 | ||
| Enamine | EN300-359182-0.1g |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid |
2138285-36-4 | 0.1g |
$930.0 | 2023-03-07 |
4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
2138285-36-4 (4,6-difluoro-3-formyl-1H-indole-2-carboxylic acid) 関連製品
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
